1-(3-Chloro-4-methylphenyl)-4-(2,4-dimethylbenzenesulfonyl)piperazine

Description

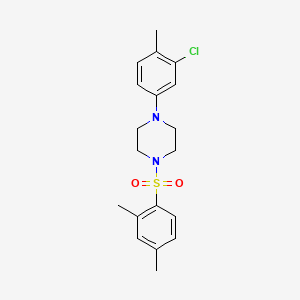

1-(3-Chloro-4-methylphenyl)-4-(2,4-dimethylbenzenesulfonyl)piperazine is a piperazine derivative characterized by two key substituents:

- Aryl group: A 3-chloro-4-methylphenyl moiety at position 1 of the piperazine ring.

- Sulfonyl group: A 2,4-dimethylbenzenesulfonyl (tosyl) group at position 2.

This compound’s structure combines electron-withdrawing (chloro) and electron-donating (methyl) groups on the aryl ring, alongside a sterically hindered sulfonyl group.

Properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)-4-(2,4-dimethylphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O2S/c1-14-4-7-19(16(3)12-14)25(23,24)22-10-8-21(9-11-22)17-6-5-15(2)18(20)13-17/h4-7,12-13H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQFDPDWMQRGIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylphenyl)-4-(2,4-dimethylbenzenesulfonyl)piperazine typically involves the reaction of 3-chloro-4-methylphenylamine with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the process might be optimized to increase yield and purity. This could involve the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylphenyl)-4-(2,4-dimethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or thiols in polar solvents.

Major Products

The major products formed depend on the type of reaction. For example, oxidation might yield a sulfone derivative, while substitution could result in various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in developing new drugs.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-(2,4-dimethylbenzenesulfonyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Key Structural Differences Among Piperazine Derivatives

Key Observations :

Key Observations :

- The target compound’s synthesis likely involves nucleophilic substitution (e.g., coupling of pre-functionalized aryl and sulfonyl groups) similar to methods in .

- Melting points for analogs range widely (65–92°C), suggesting the target compound may exhibit similar thermal stability .

- Safety data for the precursor 1-(3-chloro-4-methylphenyl)piperazine highlights the need for proper handling (e.g., corrosion-resistant equipment) .

Key Observations :

- The target compound’s 2,4-dimethylbenzenesulfonyl group may enhance metabolic stability compared to benzoyl or methoxyphenyl analogs, as seen in .

- Dopamine/sigma-1 receptor targeting is plausible, given structural similarities to SA4503 () and D2-active piperidines ().

- Antibacterial activity is less likely unless paired with specific hydrophilic groups (e.g., methoxy in ).

Biological Activity

1-(3-Chloro-4-methylphenyl)-4-(2,5-dimethylbenzenesulfonyl)piperazine, commonly referred to by its CAS number 667892-86-6, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 378.92 g/mol. The structure includes a piperazine core substituted with a chloro and methyl phenyl group and a dimethylbenzenesulfonyl group.

Key Chemical Properties:

- Molecular Weight: 378.92 g/mol

- LogP (Partition Coefficient): 4.394

- Water Solubility (LogSw): -4.49

- Polar Surface Area: 69.306 Ų

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the context of its interaction with serotonin receptors and potential therapeutic applications in mental health disorders.

1. Serotonergic Activity

A study highlighted the compound's effects on serotonin receptors, specifically its modulation of the 5-HT(3A) and 5-HT(1A) receptors. It demonstrated high affinity for these receptors, suggesting potential use as an antidepressant or anxiolytic agent. The compound showed:

- K(i) values:

2. Antiviral Properties

The compound has also been included in antiviral screening libraries, suggesting potential activity against viral infections. Its inclusion in libraries targeting chemokine receptors indicates further exploration into its immunomodulatory effects .

Case Study: Antidepressant Efficacy

In a preclinical study involving animal models, the compound was tested for its antidepressant-like effects. Results indicated that administration led to significant increases in extracellular serotonin levels in the brain after both acute and chronic treatment periods. This suggests that the compound may act as a multimodal serotonergic agent, influencing various serotonin receptor subtypes .

Research Findings Summary

| Study Focus | Key Findings |

|---|---|

| Serotonin Receptor Interaction | High affinity for 5-HT(1A) and 5-HT(3A) receptors (K(i) = 15 nM, 3.7 nM) |

| Antiviral Activity | Included in antiviral libraries; potential immune modulation |

| Antidepressant Effects | Increased serotonin levels; potential for treating mood disorders |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.